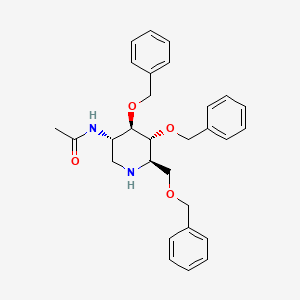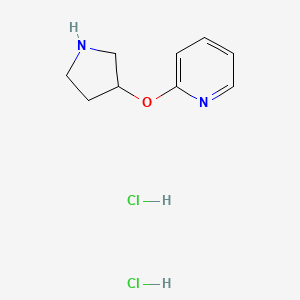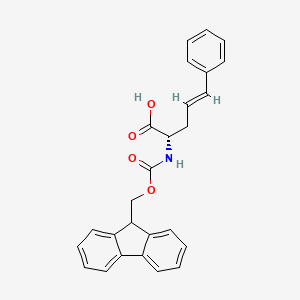![molecular formula C₉H₁₂ClNO₂S B1142914 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride CAS No. 1151904-84-5](/img/no-structure.png)
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride involves several steps, starting from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride. Key steps include alkylation, oxidation, and deprotection reactions. The overall yield from these steps is reported to be 67% (Pan Xian-hua, 2011). Additionally, a modified Pictet-Spengler reaction via a formyliminium ion intermediate has been employed for efficient synthesis, showcasing the versatility in its preparation methods (Michikazu Kitabatake et al., 2010).
Molecular Structure Analysis
The molecular structure of this compound and its intermediates have been characterized by various spectroscopic methods, including 1H NMR and MS, providing detailed insights into its chemical nature and confirming the success of the synthesis strategies employed (Pan Xian-hua, 2011).
Chemical Reactions and Properties
The compound serves as a versatile intermediate for further chemical transformations. It has been utilized in the synthesis of various derivatives exhibiting potent biological activities, including anticonvulsant and anti-inflammatory properties. These activities highlight its importance as a core structure for the development of future drugs (J. Sangshetti et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
The synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridin derivatives is crucial for developing new pharmacologically active agents. For instance, one study demonstrates an efficient synthesis of N-formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines through a modified Pictet-Spengler reaction, highlighting its potential in creating diverse substituents at C-4 for further pharmaceutical exploration (Kitabatake, Hashimoto, & Saitoh, 2010). Another study outlines a method for preparing 4,5,6,7-tetrahydrothieno pyridines, emphasizing their importance in synthesizing drug or drug intermediates due to their potent biological activities and role as a key structural element in numerous drugs (Sangshetti, Zambare, Khan, Gonjari, & Zaheer, 2014).
Role in Pharmaceutical Development
The compound and its derivatives have been foundational in the development of novel drugs, serving as key intermediates in the synthesis of anticoagulants and inhibitors targeting specific biological pathways. For example, derivatives of this compound have shown efficacy as ADP receptor antagonists, exhibiting significant anticoagulant activities, which could be more potent than existing drugs like Ticlopidine (Liao Shang-ten, 2014). Additionally, its derivatives have been explored for their potential to inhibit tumor necrosis factor-alpha (TNF-α) production, a critical factor in inflammatory processes, presenting a novel class of orthosteric antagonists (Fujita, Seki, Inada, & Ikeda, 2002).
Mecanismo De Acción
Target of Action
It’s known that similar compounds, such as prasugrel, target theP2Y12 receptors on platelets .
Biochemical Pathways
It’s known that similar compounds, such as prasugrel, inhibit the aggregation of platelets , which could affect the coagulation cascade.
Pharmacokinetics
It’s known that the compound is soluble in water and ethanol , which could influence its absorption and distribution in the body.
Result of Action
It’s known that similar compounds, such as prasugrel, reduce the aggregation of platelets , which could prevent thrombus formation.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-Acetylthiophene", "2-Bromo-5-picoline", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Acetic acid" ], "Reaction": [ "Step 1: 2-Acetylthiophene is reacted with 2-bromo-5-picoline in the presence of sodium hydride to form 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.", "Step 2: The resulting product from step 1 is then treated with methanol and hydrochloric acid to form 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ol hydrochloride.", "Step 3: The product from step 2 is then treated with sodium hydroxide to form 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ol.", "Step 4: Finally, the product from step 3 is acetylated using acetic anhydride and acetic acid to form 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride." ] } | |
Número CAS |
1151904-84-5 |
Fórmula molecular |
C₉H₁₂ClNO₂S |
Peso molecular |
233.72 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one](/img/structure/B1142848.png)

